![molecular formula C20H20N4O3S B2384818 1-(3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 2034445-56-0](/img/structure/B2384818.png)
1-(3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone
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Overview
Description
The compound “1-(3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone” is a complex organic molecule that contains a 1,2,3-triazole ring, a pyrrolidine ring, and a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a 1,2,3-triazole ring, a pyrrolidine ring, and a phenyl group . The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms . The pyrrolidine ring is a five-membered ring containing four carbon atoms and one nitrogen atom .Scientific Research Applications
Synthesis and Structural Analysis
Several studies focus on the synthesis of triazole derivatives and their structural analysis. For example, new 1H-1,2,4-triazole derivatives containing pyridine moiety have been synthesized, showing antifungal and plant growth regulatory activities (Liu et al., 2007). Moreover, nickel-catalyzed reactions involving N-sulfonyl-1,2,3-triazoles with alkynes have been explored to produce substituted pyrroles, indicating the versatility of triazole compounds in synthetic chemistry (Miura, Yamauchi, & Murakami, 2009). These studies highlight the chemical reactivity and potential for creating diverse compounds from triazole derivatives.
Biological Activities
Research on triazole derivatives also includes exploration of their biological activities. For instance, novel hydrazide, 1,2-dihydropyridine, chromene derivatives carrying biologically active sulfone moieties have been synthesized, showing potential anticancer activity (Bashandy et al., 2011). Additionally, 1,2,3-triazole-pyrazole hybrids have been designed and synthesized as antimicrobial agents, demonstrating significant antibacterial and antifungal activity (Pervaram et al., 2017). These findings suggest that triazole derivatives could serve as valuable frameworks for developing new antimicrobial and anticancer agents.
Mechanism of Action
Target of Action
Similar compounds with a 1,2,3-triazole core have been reported to exhibit cytotoxic activity against various cancer cell lines .
Mode of Action
It’s worth noting that compounds with a 1,2,3-triazole core have been found to interact with β-tubulin via h-bonding with numerous amino acids . Another compound with a similar structure was found to bind to the colchicine binding site of tubulin , which could suggest a possible interaction of the compound with tubulin.
Result of Action
Similar compounds with a 1,2,3-triazole core have shown cytotoxic activities against various cancer cell lines , suggesting that this compound might also exhibit similar effects.
properties
IUPAC Name |
1-[3-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-15(25)17-8-5-9-19(12-17)28(26,27)23-11-10-18(13-23)24-14-20(21-22-24)16-6-3-2-4-7-16/h2-9,12,14,18H,10-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWHFIGGWYDDCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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